N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide
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Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C16H13FN2O3S and its molecular weight is 332.35. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
The antitumor benzothiazoles, including analogs closely related to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide, have shown potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. These compounds act through mechanisms that do not rely on the induction of CYP1A1 expression for their antitumor activity, distinguishing them from other benzothiazole derivatives (Mortimer et al., 2006).
Synthesis and Evaluation
The development of novel synthetic routes for benzothiazole derivatives, including those with fluorine substitutions, has been a focus of research. These synthetic methodologies aim at improving the efficiency and scalability of producing compounds with potent biological activities. For instance, the practical and scalable synthesis of a closely related compound, highlighting the potential for large-scale production of benzothiazole-based pharmaceuticals, was described by Yoshida et al. ( ).
Drug Delivery Systems
The investigation into novel drug delivery systems for benzothiazole antitumor molecules has also been a significant area of research. One study explored the use of apoferritin (AFt) protein cages as robust and biocompatible vehicles for delivering poorly water-soluble anticancer benzothiazoles, such as GW 610, demonstrating the potential for enhancing the application of these compounds in cancer treatment (Breen et al., 2019).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-11-6-7-12(22-2)14-13(11)18-16(23-14)19-15(20)9-4-3-5-10(17)8-9/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKQTXKJTYSARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.